molecular formula C19H23N3O B5880126 4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide

Cat. No.: B5880126
M. Wt: 309.4 g/mol
InChI Key: AKVXPEXGAYFEIB-LTGZKZEYSA-N
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Description

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an anilino group, a phenylethylideneamino group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Anilino Intermediate: The initial step involves the preparation of 3-methylaniline through the reduction of 3-nitrotoluene using hydrogen gas in the presence of a palladium catalyst.

    Condensation Reaction: The 3-methylaniline is then reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(3-methylanilino)butanamide.

    Schiff Base Formation: The final step involves the condensation of 4-(3-methylanilino)butanamide with benzaldehyde under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methylanilino)-1-(4-methoxyphenyl)-1-propanone
  • 1-ethyl-3-[[4-[(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]urea

Uniqueness

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

IUPAC Name

4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-8-6-11-18(14-15)20-13-7-12-19(23)22-21-16(2)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13H2,1-2H3,(H,22,23)/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVXPEXGAYFEIB-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C(\C)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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